molecular formula C19H12O8 B1670377 Diacerein CAS No. 13739-02-1

Diacerein

Katalognummer: B1670377
CAS-Nummer: 13739-02-1
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: TYNLGDBUJLVSMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Osteoarthritis Treatment

Diacerein is primarily known for its role in managing osteoarthritis (OA). It functions as a slow-acting symptomatic drug for OA, exhibiting disease-modifying effects.

Clinical Efficacy

  • A meta-analysis of 19 studies involving 2,637 patients demonstrated that this compound significantly reduced pain and improved physical function compared to placebo. The carry-over effect after treatment cessation was also noted, indicating prolonged benefits post-therapy .
  • This compound's mechanism involves the inhibition of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine implicated in OA progression .

Table 1: Summary of Clinical Studies on this compound in Osteoarthritis

StudySample SizeOutcome MeasuresResults
Rintelen et al. (2016)2637Pain reduction, physical functionSignificant improvement over placebo
Jatwa & Kar (2009)Animal studyInflammatory markersReduced IL-1β levels in treated groups
Cochrane Review (2014)2069Pain and functionThis compound superior to placebo; carry-over effects observed

Diabetes Management

Recent studies have indicated that this compound may play a role in managing type 2 diabetes by improving glycemic control.

Efficacy Findings

  • A clinical trial showed that this compound reduced HbA1c levels significantly in patients with inadequately controlled type 2 diabetes, suggesting its potential as an adjunct therapy .
  • The drug's mechanism may involve the modulation of inflammatory pathways that affect insulin secretion and sensitivity .

Psoriasis and Inflammatory Conditions

This compound has shown promise beyond osteoarthritis, particularly in treating inflammatory skin conditions like psoriasis.

Research Insights

  • This compound's anti-inflammatory properties have been linked to reduced symptoms in patients with psoriasis. Its action on inflammatory cytokines positions it as a potential therapeutic agent for various dermatological disorders .

COVID-19 Treatment Potential

Emerging research suggests that this compound may help manage COVID-19 by reducing inflammation associated with the disease.

Other Applications

This compound is being explored for various other conditions:

  • Epidermolysis Bullosa : Fast-tracked development due to its anti-inflammatory properties.
  • Breast Cancer : Investigated for its potential effects on cancer cell apoptosis.
  • Periodontitis : Research indicates beneficial effects on periodontal inflammation and health .

Wirkmechanismus

Target of Action

Diacerein is an anthraquinone derivative and a prodrug that is metabolized to rhein . The primary targets of this compound are interleukin-1 beta (IL-1β) and matrix metalloproteinases (MMPs) . IL-1β is a protein involved in inflammation and destruction of cartilage, playing a significant role in the development of symptoms of degenerative joint diseases such as osteoarthritis . MMPs are enzymes that break down the extracellular matrix, contributing to cartilage destruction .

Mode of Action

This compound’s active metabolite, rhein, reduces cartilage destruction by decreasing the expression of MMP-1 and MMP-3. It also upregulates tissue inhibitors of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of IL-1β activity, which plays a large role in reducing extracellular matrix production, MMP activity, and continued inflammation .

Biochemical Pathways

This compound primarily affects the IL-1β pathway and the MMP pathway . By inhibiting IL-1β, this compound reduces inflammation and cartilage destruction . By modulating the MMP pathway, it decreases cartilage degradation . This compound has also been shown to modulate the HMGB1/RAGE/NF-κB/JNK pathway and endoplasmic reticulum stress, which are involved in inflammation and fibrosis .

Pharmacokinetics

This compound is a prodrug, meaning it is metabolized into its active form, rhein, in the body It is known that this compound is metabolized to rhein, which is the active form that interacts with its targets .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in inflammation and cartilage destruction, as well as a correction of altered osteoblast activity . This compound’s active metabolite, rhein, reduces cartilage destruction and inflammation . At the molecular level, this compound has been shown to have anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane .

Action Environment

It is known that the use of this compound is associated with common gastrointestinal disorders such as soft stools and diarrhea, common mild skin reactions, and, uncommonly, hepatobiliary disorders These side effects could potentially be influenced by factors such as diet and overall health status

Biochemische Analyse

Biochemical Properties

Diacerein’s active metabolite, rhein, plays a significant role in biochemical reactions. Rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3. It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity, which plays a large role in the reduction of extracellular matrix production, MMP activity, and continued inflammation .

Cellular Effects

This compound has been shown to impact the activation of IL-1β via a reduced production of IL-1 converting enzyme . It also affects the sensitivity to IL-1 by decreasing IL-1 receptor levels on the cell surface of chondrocytes . Furthermore, this compound inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling .

Molecular Mechanism

This compound works by inhibiting interleukin-1 beta . Its active metabolite, rhein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs .

Temporal Effects in Laboratory Settings

This compound has shown a prolonged effect on symptoms of several months once treatment was stopped . The peak of its effect occurred at the 24th week of treatment . It’s worth noting that the use of this compound is associated with common gastrointestinal disorders such as soft stools and diarrhea .

Dosage Effects in Animal Models

In various animal models of osteoarthritis, this compound was found to be effective in reducing cartilage loss, ameliorating cartilage lesions, and delaying arthritis progression in meniscectomy-induced osteoarthritis rat models compared to untreated controls .

Metabolic Pathways

This compound inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling . This suggests that this compound may play a role in the metabolic pathways related to inflammation and insulin signaling.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Diacerein kann mit verschiedenen Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Acetylierung von Aloin, gefolgt von der Oxidation mit Chromsäureanhydrid in Essigsäure . Ein anderes Verfahren verwendet Rhein als Ausgangsverbindung, das an den Hydroxylgruppen an den Positionen C4 und C5 diacetyliert wird .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound oft durch ein Halbsyntheseverfahren hergestellt. Dazu wird Triacetylalöe-Emodin mit Eisessig vermischt, gefolgt von der Zugabe von wasserlöslichem Mangansalz und Chromsäureanhydrid. Die Reaktion wird bei einer Temperatur von 95-110 °C gehalten. Das Rohprodukt wird dann mit Ethanol und Natriumhydroxid gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound wirkt, indem es die Wirkung von Interleukin-1 Beta blockiert, einem Protein, das an der Entzündung und Zerstörung von Knorpel beteiligt ist. Sein aktiver Metabolit Rhein reduziert die Knorpelzerstörung, indem er die Expression von Matrixmetalloproteinasen senkt und die Gewebsinhibitoren dieser Enzyme hochreguliert . Dies führt zu einer verringerten Entzündung und einem Schutz des Knorpels .

Analyse Chemischer Reaktionen

Types of Reactions

Diacerein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Biologische Aktivität

Diacerein, a derivative of anthraquinone, is primarily known for its application in treating osteoarthritis due to its anti-inflammatory properties. It acts as an interleukin-1 (IL-1) inhibitor, which is crucial in managing inflammatory responses. Recent studies have also explored its potential applications beyond osteoarthritis, including its effects on viral infections and antimicrobial activity.

This compound exhibits its biological activity primarily through the inhibition of IL-1β, a key pro-inflammatory cytokine involved in various inflammatory diseases. The mechanism includes:

  • Inhibition of IL-1β Activation : this compound reduces the activity of caspase-1, which is responsible for converting the inactive precursor IL-1β into its active form. This leads to decreased levels of IL-1β and subsequent inflammatory responses .
  • Effects on Chondrocytes : this compound promotes proteoglycan synthesis and inhibits collagenase production, which is beneficial for cartilage health in osteoarthritis patients .
  • Antimicrobial Properties : Recent studies have indicated that this compound possesses antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, further expanding its therapeutic potential .

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating osteoarthritis. A meta-analysis involving 19 studies concluded that this compound significantly improved pain and physical function compared to placebo. Notably, it demonstrated a carry-over effect even after treatment cessation, indicating prolonged benefits .

Summary of Findings from Meta-Analyses:

Study TypeNumber of StudiesPatientsKey Findings
Meta-analysis192637Significant pain reduction and functional improvement compared to placebo.
Long-term follow-upVarious2069Sustained benefits post-treatment; no significant difference compared to NSAIDs during active treatment but better long-term effects .

Case Study 1: this compound in COVID-19 Treatment

A recent study highlighted this compound's potential role in treating COVID-19 by reducing inflammasome activation and viral replication. In vitro experiments showed that rhein, this compound’s metabolite, decreased IL-1β secretion and inhibited SARS-CoV-2 replication in human peripheral blood mononuclear cells (PBMCs) . Clinical observations indicated that patients treated with this compound had lower levels of inflammatory markers compared to those receiving a placebo.

Case Study 2: Efficacy Comparison between Generic and Branded this compound

A comparative study evaluated the efficacy of generic versus branded this compound formulations in knee osteoarthritis treatment. The results demonstrated that both formulations were effective; however, branded this compound showed slightly superior outcomes in terms of pain relief at certain intervals .

Pharmacokinetics and Bioavailability

This compound has low aqueous solubility, which affects its bioavailability (35%-56%). Innovative formulations like nanosuspensions have been developed to enhance solubility and absorption rates. Studies have shown that optimized formulations can significantly improve pharmacokinetic profiles, leading to better therapeutic outcomes .

Key Pharmacokinetic Parameters:

ParameterValue
Oral Bioavailability35%-56%
Urinary Excretion (non-conjugated)19.6%
Urinary Excretion (glucuroconjugated)62.7%

Eigenschaften

IUPAC Name

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNLGDBUJLVSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045636
Record name Diacerein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism.
Record name Diacerein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11994
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

13739-02-1, 112118-18-0
Record name Diacerein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13739-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacerein [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacerein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11994
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 13739-02-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diacerein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacerein
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name potassium;4,5-diacetoxy-9,10-dioxo-anthracene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIACEREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HU6J11EL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diacerein
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diacerein
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diacerein
Reactant of Route 4
Reactant of Route 4
Diacerein
Reactant of Route 5
Reactant of Route 5
Diacerein
Reactant of Route 6
Reactant of Route 6
Diacerein

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.